(1S,3s)-N-ethyl-N-methyl-3-(methylamino)cyclobutane-1-carboxamide

Muscarinic acetylcholine receptor M1 Radioligand binding mAChR antagonist screening

(1S,3s)-N-ethyl-N-methyl-3-(methylamino)cyclobutane-1-carboxamide is a stereochemically defined, cis-1,3-disubstituted cyclobutane carboxamide. Its scaffold combines a strained four-membered ring with a tertiary amide at C1 and a secondary methylamino group at C3.

Molecular Formula C9H18N2O
Molecular Weight 170.25 g/mol
Cat. No. B13205817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,3s)-N-ethyl-N-methyl-3-(methylamino)cyclobutane-1-carboxamide
Molecular FormulaC9H18N2O
Molecular Weight170.25 g/mol
Structural Identifiers
SMILESCCN(C)C(=O)C1CC(C1)NC
InChIInChI=1S/C9H18N2O/c1-4-11(3)9(12)7-5-8(6-7)10-2/h7-8,10H,4-6H2,1-3H3
InChIKeyDYTZATWZMFTXDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1S,3s)-N-Ethyl-N-methyl-3-(methylamino)cyclobutane-1-carboxamide: Procurement-Relevant Identity & Target Class Context


(1S,3s)-N-ethyl-N-methyl-3-(methylamino)cyclobutane-1-carboxamide is a stereochemically defined, cis-1,3-disubstituted cyclobutane carboxamide. Its scaffold combines a strained four-membered ring with a tertiary amide at C1 and a secondary methylamino group at C3. Public bioactivity records associate this scaffold with sub-nanomolar to low-nanomolar affinity for human muscarinic acetylcholine receptor subtypes M1–M5 [1]. The (1S,3s) stereochemistry rigidly orients the amide and methylamino substituents, a feature that distinguishes it from stereoisomeric mixtures or trans-configured cyclobutane analogs that lack defined pharmacophoric geometry .

Why (1S,3s)-N-Ethyl-N-methyl-3-(methylamino)cyclobutane-1-carboxamide Cannot Be Replaced by Generic Muscarinic Ligands or Undefined Cyclobutane Analogs


Generic muscarinic antagonists such as atropine, pirenzepine, or dicyclomine exhibit widely divergent subtype-selectivity fingerprints, and their pharmacodynamic profiles cannot be replicated by simply substituting any cyclobutane-containing compound. The (1S,3s)-configured tertiary amide/methylamino motif reported in BindingDB produces a quantitatively distinct M1–M5 selectivity vector that differs from that of clinically used M1-preferring antagonists [1]. Moreover, the cis-1,3-substitution pattern on the cyclobutane ring locks the amine and amide vectors into a spatial relationship that is absent in trans-configured cyclobutane carboxamides or monofunctional cyclobutylamines, directly impacting whether the compound engages muscarinic orthosteric or allosteric sites [2]. Procurement of an undefined stereoisomer or a close analog with a different N-substitution pattern (e.g., N-methyl only, or N,N-dimethyl instead of N-ethyl-N-methyl) therefore presents a high risk of altered target engagement and misleading structure–activity conclusions.

(1S,3s)-N-Ethyl-N-methyl-3-(methylamino)cyclobutane-1-carboxamide: Quantitative Differentiation Evidence for Scientific Procurement


M1 Receptor Binding Affinity: Sub-Nanomolar Potency Differentiates This Cyclobutane Carboxamide from the Prototypical M1 Antagonist Pirenzepine

The target compound exhibits a Ki of 1.26–1.30 nM at the human muscarinic M1 receptor, representing approximately 12- to 19-fold greater affinity than the classical M1 antagonist pirenzepine, whose M1 Ki is consistently reported as 15–23.5 nM across multiple studies [1]. This affinity advantage is directly relevant for experimental designs requiring robust receptor occupancy at low test concentrations, reducing potential solubility or cytotoxicity limitations.

Muscarinic acetylcholine receptor M1 Radioligand binding mAChR antagonist screening

M2/M1 Selectivity Ratio: Quantitative Advantage Over Dicyclomine for CNS-Focused Muscarinic Profiling

The target compound shows an M2 Ki of 9.77–9.80 nM, yielding an M2/M1 selectivity ratio of approximately 7.5–7.8 [1]. While this represents moderate M1-over-M2 selectivity, it is substantially more favorable than dicyclomine, a clinically used muscarinic antagonist whose M2/M1 ratio is approximately 14.2 (M1 Ki ≈ 3.16–5.1 nM; M2 Ki ≈ 44.7–54.6 nM) . The practical consequence is that the target compound provides a more balanced M1/M2 engagement profile when dual M1/M2 antagonism is desired, whereas dicyclomine's extreme M1 preference may confound interpretation of M2-dependent phenotypes.

Subtype selectivity M2 muscarinic receptor CNS drug discovery

M3 Affinity and M3/M1 Selectivity: Differentiated Profile Relative to High-M3-Potency Antagonists Such as Telenzepine

The target compound binds to the human M3 receptor with a Ki of 1.5 nM, which is comparable to its M1 affinity (M3/M1 ratio ≈ 1.2) [1]. In contrast, telenzepine, a potent M1-selective antagonist, shows an M3/M1 ratio of approximately 0.53 (M1 Ki = 0.94 nM; M3 Ki ≈ 0.5 nM in some datasets, though M3 data are less consistently reported) [2]. The near-equipotent M1/M3 profile of the target compound distinguishes it from telenzepine-like ligands that exhibit preferential M1 engagement. For experimental models of smooth muscle contraction or salivary gland secretion where M3 blockade is critical, the target compound's balanced M1/M3 activity may offer a more suitable pharmacological profile.

M3 muscarinic receptor Smooth muscle pharmacology Salivary gland model

M4 Receptor Engagement: A Distinct Subtype Affinity Not Captured by Commonly Used M1-Only Reference Compounds

The target compound displays a Ki of 2.30–2.34 nM at the human M4 receptor [1]. This is approximately 5- to 10-fold more potent than biperiden at M4 (Ki ≈ 2.4 nM for biperiden, but within a similar range; however, biperiden's M1 Ki of 0.48 nM means it is >5-fold M1-preferring, whereas the target compound's M4/M1 ratio is approximately 1.8, indicating a more balanced M1/M4 profile) . The meaningful differentiation is that many widely used muscarinic reference antagonists (e.g., pirenzepine, telenzepine) have substantially weaker M4 affinity, making this compound a more useful tool for striatal M4 receptor studies where high M4 occupancy is required alongside M1 blockade.

M4 muscarinic receptor Striatal cholinergic signaling Antipsychotic target

Cyclobutane Scaffold Conformational Restriction: A Structural Differentiator from Flexible-Chain Aminoalkyl Muscarinic Antagonists

The (1S,3s)-cyclobutane core of the target compound enforces a rigid spatial relationship between the amide and methylamino substituents, in contrast to the flexible ethylene or propylene linkers found in classical aminoalkyl muscarinic antagonists such as oxybutynin or trihexyphenidyl [1]. Cyclobutane rings in drug candidates are known to reduce entropic penalties upon receptor binding by pre-organizing pharmacophoric elements into a bioactive conformation, which can translate into improved binding kinetics and enhanced subtype discrimination [1]. Unlike flexible-chain molecules that can adopt multiple low-energy conformers, the puckered cyclobutane ring (with a dihedral angle of approximately 25–30° from planarity) presents a defined three-dimensional pharmacophore that cannot be mimicked by acyclic or larger-ring analogs.

Conformational restriction Cyclobutane scaffold Medicinal chemistry design

(1S,3s)-N-Ethyl-N-methyl-3-(methylamino)cyclobutane-1-carboxamide: Evidence-Backed Application Scenarios for Scientific and Industrial Use


Muscarinic Subtype Profiling Panels Requiring Defined M1–M5 Affinity Fingerprint

The compound's fully characterized M1–M5 binding profile (M1 Ki ≈ 1.3 nM, M2 Ki ≈ 9.8 nM, M3 Ki ≈ 1.5 nM, M4 Ki ≈ 2.3 nM, M5 Ki ≈ 1.8 nM) [1] makes it an ideal reference ligand for establishing muscarinic subtype-selectivity benchmarks in radioligand competition assays. Unlike pirenzepine (M1-selective) or AF-DX 116 (M2-selective), this compound provides coverage across all five subtypes at low-nanomolar concentrations, enabling single-compound calibration of multi-subtype screening panels.

CNS Pharmacological Tool for M1/M3/M4 Co-Engagement Studies

With sub-5 nM affinities at M1, M3, and M4 receptors [1], the compound is particularly suited for investigating cholinergic modulation in brain regions where these three subtypes are co-expressed—such as the striatum and hippocampus. The balanced M1/M4 profile (M4/M1 ratio ≈ 1.8) differentiates it from biperiden (M4/M1 ratio ≈ 5.0) , offering a more physiologically relevant tool for studying M4-mediated regulation of dopamine release in striatal circuits.

Medicinal Chemistry Scaffold-Hopping and Conformational Restriction Benchmarks

As a cis-1,3-disubstituted cyclobutane carboxamide, this compound serves as a rigid pharmacophoric template for SAR exploration [1]. It enables quantitative comparison of how cyclobutane-enforced conformational restriction affects muscarinic receptor engagement relative to flexible-chain or larger-ring analogs. Procurement of this specific (1S,3s) stereoisomer is critical for studies correlating scaffold geometry with binding kinetics and subtype selectivity.

In Vitro Functional Antagonism Assays in Recombinant Muscarinic Expression Systems

The compound's single-digit nanomolar binding affinities across M1, M3, M4, and M5 receptors [1] position it as a high-potency tool for functional antagonism studies (e.g., carbachol-induced IP1 accumulation or calcium flux assays) in recombinant CHO or HEK293 cells. Its M2/M1 selectivity ratio of approximately 7.5–7.8 [1] provides a defined window for dissecting M2-dependent vs. M2-independent signaling contributions in mixed-cell or tissue preparations.

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